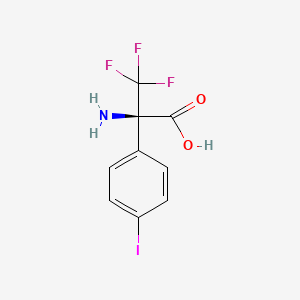![molecular formula C11H10F3N3O B13909276 3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields .
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of substituted aromatic aldehydes with tosylhydrazine to form hydrazone intermediates.
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways . For example, it can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- can be compared with other pyrazole derivatives, such as:
3-Amino-1-methyl-1H-pyrazole: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Aminopyrazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Trifluoromethylated Pyrazole Derivatives: These compounds share the trifluoromethyl group but differ in other substituents, affecting their overall properties.
The uniqueness of 1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- lies in its specific combination of functional groups, which confer distinct chemical stability and biological activity.
Properties
Molecular Formula |
C11H10F3N3O |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-3-1-2-7(4-8)6-18-10-5-9(15)16-17-10/h1-5H,6H2,(H3,15,16,17) |
InChI Key |
KJKPDPQRKBSHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=NNC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


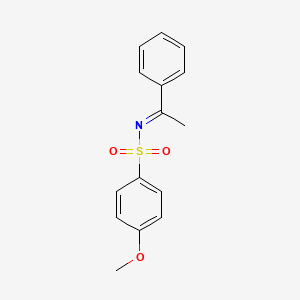
![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
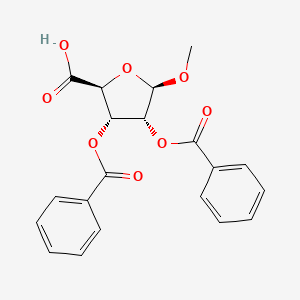
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
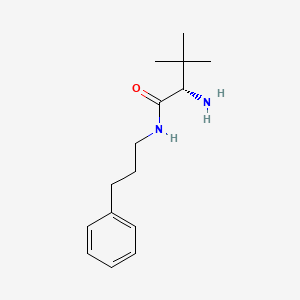
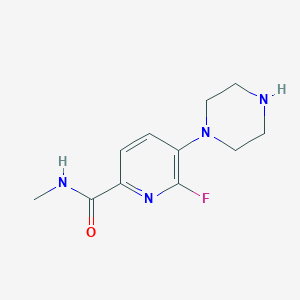
![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
